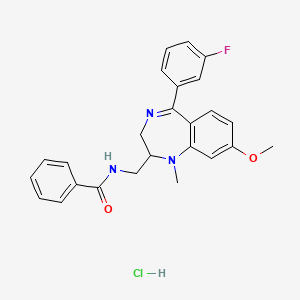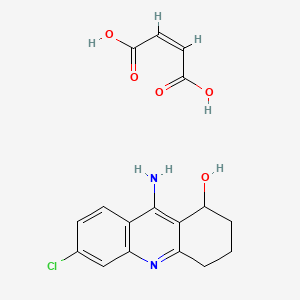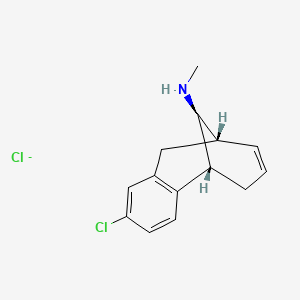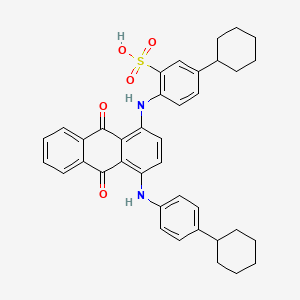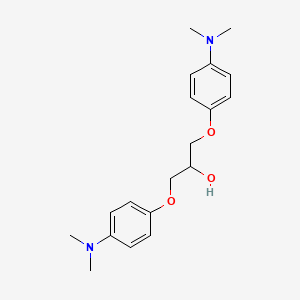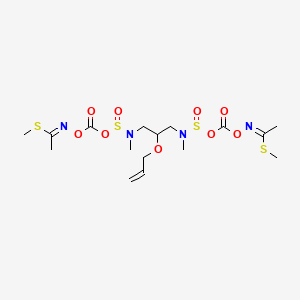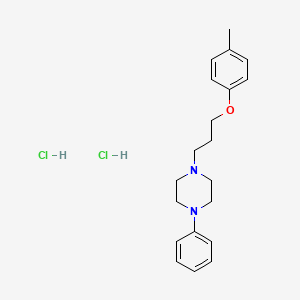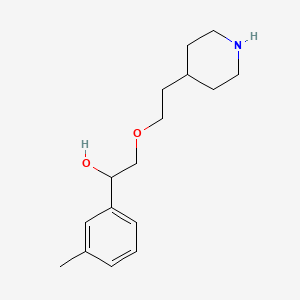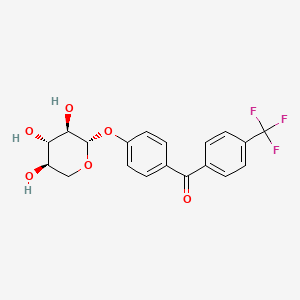
Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is a complex organic compound that features both trifluoromethyl and xylopyranosyloxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- typically involves multiple steps. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with 4-(beta-D-xylopyranosyloxy)benzaldehyde under specific conditions to form the desired methanone compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The xylopyranosyloxy group may facilitate binding to carbohydrate-recognizing proteins, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-fluorophenyl)[4-(trifluoromethyl)phenyl]methanone
- (4-(trifluoromethyl)phenyl)methanol
- (4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone
Uniqueness
Methanone, (4-(trifluoromethyl)phenyl)(4-(beta-D-xylopyranosyloxy)phenyl)- is unique due to the presence of both trifluoromethyl and xylopyranosyloxy groups. This combination imparts distinct chemical properties, such as enhanced stability and specific biological interactions, making it valuable for various applications .
Propriétés
Numéro CAS |
83354-78-3 |
|---|---|
Formule moléculaire |
C19H17F3O6 |
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
[4-(trifluoromethyl)phenyl]-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C19H17F3O6/c20-19(21,22)12-5-1-10(2-6-12)15(24)11-3-7-13(8-4-11)28-18-17(26)16(25)14(23)9-27-18/h1-8,14,16-18,23,25-26H,9H2/t14-,16+,17-,18+/m1/s1 |
Clé InChI |
JGOYJYZVZGDLAZ-SPUZQDLCSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


